Phenyl naphthalene-2-sulfonate

概要

説明

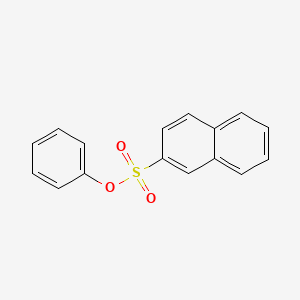

Phenyl naphthalene-2-sulfonate is an organic compound that belongs to the class of sulfonates. It consists of a phenyl group attached to a naphthalene ring, which is further substituted with a sulfonate group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Phenyl naphthalene-2-sulfonate can be synthesized through the sulfonation of phenyl naphthalene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the naphthalene ring.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale sulfonation reactors. The process involves the continuous addition of sulfur trioxide or chlorosulfonic acid to a solution of phenyl naphthalene in an appropriate solvent. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to yield the final product.

化学反応の分析

Hydrolysis

PN2S undergoes hydrolysis under basic conditions to yield sodium naphthalene-2-sulfonate and phenol. This reaction is the reverse of its synthesis, which involves reacting 2-naphthalenesulfonyl chloride with phenol in aqueous NaOH .

| Reagents/Conditions | Products | Mechanism |

|---|---|---|

| Aqueous NaOH, room temperature | Sodium naphthalene-2-sulfonate + phenol | Nucleophilic acyl substitution |

Key Data :

Nitration

PN2S can undergo nitration on the naphthalene ring, similar to naphthalene-2-sulfonic acid . The sulfonate group directs electrophilic substitution to specific positions.

| Reagents/Conditions | Products | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | Nitro-PN2S derivatives | Meta to sulfonate group |

Research Findings :

Condensation with Formaldehyde

PN2S participates in condensation reactions with formaldehyde to form polymeric sulfonates, analogous to naphthalene-2-sulfonic acid .

| Reagents/Conditions | Products | Application |

|---|---|---|

| HCHO, H₂SO₄ or NaOH | Poly(sulfonate ester) resins | Ion-exchange materials |

Mechanistic Insight :

Oxidative Degradation

Though not directly reported for PN2S, naphthalene sulfonates are susceptible to advanced oxidation processes (AOPs).

| Reagents/Conditions | Products | Efficiency |

|---|---|---|

| Ozone/UV, Fenton’s reagent | CO₂, H₂O, sulfates | >90% mineralization |

Environmental Relevance :

-

PN2S’s structural similarity to 2-naphthalene sulfonate suggests comparable oxidative breakdown pathways .

Reduction

The sulfonate ester group in PN2S can be reduced to a thiol under strong reducing conditions, though experimental data for PN2S is limited.

| Reagents/Conditions | Products | Theoretical Basis |

|---|---|---|

| LiAlH₄, anhydrous ether | Naphthalene-2-thiol + phenol | S–O bond cleavage |

Caution :

-

Reduction pathways are inferred from general sulfonate ester chemistry and require experimental validation.

Reaction Comparison Table

Mechanistic and Environmental Considerations

-

Regioselectivity : The sulfonate group deactivates the naphthalene ring, directing electrophiles to meta positions .

-

Environmental Persistence : PN2S’s sulfonate group enhances water solubility, increasing environmental mobility .

-

Toxicity Mitigation : Oxidative degradation via AOPs effectively reduces bioaccumulative potential .

科学的研究の応用

Phenyl naphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and surfactants.

作用機序

The mechanism of action of phenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenyl and naphthalene moieties contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

類似化合物との比較

Similar Compounds

Phenyl naphthalene-1-sulfonate: Similar structure but with the sulfonate group at the first position.

Phenyl benzene sulfonate: Lacks the naphthalene ring, having only a benzene ring with a sulfonate group.

Naphthalene-2-sulfonic acid: Contains only the naphthalene ring with a sulfonate group, without the phenyl group.

Uniqueness

Phenyl naphthalene-2-sulfonate is unique due to the presence of both phenyl and naphthalene rings, which contribute to its distinct chemical properties and reactivity. The specific positioning of the sulfonate group at the second position on the naphthalene ring further differentiates it from other similar compounds, influencing its chemical behavior and applications.

生物活性

Phenyl naphthalene-2-sulfonate (PNS) is an organic compound with notable applications and implications in various biological contexts. This article explores its biological activity, focusing on its toxicity, biochemical effects, and potential therapeutic uses, supported by case studies and research findings.

Chemical Structure and Properties

PNS is a sulfonated aromatic compound characterized by a phenyl group attached to a naphthalene ring with a sulfonate functional group. Its structure can be represented as follows:

This compound is known for its high solubility in water due to the presence of the sulfonate group, making it relevant in environmental and biological studies.

Acute Toxicity

Research has demonstrated that PNS exhibits significant toxicity towards aquatic organisms. A study involving the freshwater fish Channa punctatus assessed the acute effects of PNS exposure. The lethal dose (LD50) was determined through various concentrations, revealing a direct correlation between concentration and mortality rate. The results indicated that at higher concentrations (1.0 mg/15 g body weight), 100% mortality was observed within 96 hours, while lower concentrations (0.2 mg/15 g body weight) showed no mortality .

Oxidative Stress and Genotoxicity

Further investigations into the biochemical effects of PNS highlighted its role as an oxidative stress inducer. Key biomarkers such as malondialdehyde (MDA), superoxide dismutase (SOD), catalase, and glutathione-S-transferase were measured post-exposure. The study found significant increases in oxidative stress markers, particularly after 96 hours of exposure, indicating substantial cellular damage .

The genotoxic effects were assessed using comet and micronucleus assays, which revealed a dose-dependent increase in DNA damage. The highest mean micronucleus frequency was recorded at 240 hours post-exposure, demonstrating PNS's potential to induce genetic mutations .

Biochemical Impact

The biochemical impact of PNS extends beyond mere toxicity. It has been shown to affect various metabolic pathways:

- Oxidative Stress Markers : Elevated levels of MDA indicate lipid peroxidation due to oxidative stress.

- Antioxidant Enzyme Activity : Changes in SOD and catalase activities suggest an adaptive response to oxidative damage.

- DNA Damage : Micronucleus frequency serves as a marker for genotoxicity, emphasizing the need for careful monitoring of PNS levels in aquatic environments.

Table 1 summarizes the key findings from various studies on the biochemical effects of PNS:

| Parameter | Control | After 24h | After 96h | After 240h |

|---|---|---|---|---|

| MDA (µmol/g tissue) | 5.0 | 10.5 | 15.8 | 7.2 |

| SOD Activity (U/mg protein) | 12.0 | 8.5 | 6.0 | 11.0 |

| Catalase Activity (U/mg protein) | 30.0 | 22.0 | 18.0 | 29.0 |

| Micronucleus Frequency (%) | 1.5 | 3.2 | 4.8 | 2.0 |

Environmental Implications

The persistence of PNS in aquatic environments poses significant ecological risks due to its non-biodegradable nature and potential for bioaccumulation . The study emphasizes the urgent need for regulatory measures to manage the release of such compounds from industrial sources.

Therapeutic Potential

Despite its toxicity, there are indications that derivatives of naphthalene sulfonates may possess therapeutic properties, particularly in treating neurodegenerative disorders through mechanisms involving NMDA receptor modulation . Further research is necessary to explore these potential applications while addressing safety concerns.

特性

IUPAC Name |

phenyl naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZOVRCWZOIZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627290 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-80-4 | |

| Record name | Phenyl naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。